molecular formula C12H12FN3O2 B1417222 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094411-49-0

5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417222
CAS No.: 1094411-49-0
M. Wt: 249.24 g/mol
InChI Key: RPJIHGBALBJCIU-UHFFFAOYSA-N
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Description

5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an ethyl group, a fluoro-methylphenyl group, and a carboxylic acid group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, an ethyl azide and a suitable alkyne derivative are used.

    Substitution Reactions: The fluoro-methylphenyl group is introduced through a substitution reaction, where a precursor triazole compound reacts with a fluoro-methylphenyl halide under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The fluoro-methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce reduced triazole derivatives.

Scientific Research Applications

Synthesis of 5-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate with appropriate aryl halides under specific conditions. This method has been optimized to yield high purity and significant yields, making it a viable candidate for further exploration in various domains.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Properties

Triazoles are also recognized for their antifungal activity. The compound's structure allows it to interact effectively with fungal cell membranes, leading to cell lysis. Studies indicate that it can be effective against common pathogens like Candida albicans.

Pharmacological Insights

The pharmacokinetic profile of this compound suggests good bioavailability and moderate toxicity levels. Its solubility in various solvents enhances its applicability in pharmaceutical formulations.

Material Science Applications

Beyond its biological significance, this compound is being explored for its utility in material science. Its unique chemical structure lends itself to applications in:

  • Polymer Chemistry : As a building block for creating new polymeric materials with enhanced properties.
Property Description
Thermal StabilityHigh thermal degradation temperature
Mechanical StrengthImproved tensile strength compared to traditional polymers

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various triazole derivatives included this compound. The results demonstrated significant inhibition against multidrug-resistant strains of bacteria, suggesting potential as a new therapeutic agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathway for this compound led to a novel method that reduced reaction time and increased yield by 30%. This advancement is crucial for scaling up production for clinical applications.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The fluoro-methylphenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl and fluoro-methylphenyl substitutions, resulting in different biological activities.

    5-methyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical reactivity and biological properties.

    5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluoro substitution, affecting its binding interactions and potency.

Uniqueness

The unique combination of the ethyl group, fluoro-methylphenyl group, and carboxylic acid group in 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

5-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1094411-49-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The molecular formula of this compound is C12H12FN3O2 with a molecular weight of 249.24 g/mol. The structure features a triazole ring that is pivotal for its biological interactions.

The biological activity of triazole derivatives often involves:

  • Antiproliferative Effects : Many triazole compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms including induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Triazoles are known for their antifungal properties and have been investigated for antibacterial effects against Gram-positive bacteria.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity in Leukemia Cells : Compounds similar to this compound have shown significant antiproliferative activity against leukemia cell lines such as K562 and HL-60. These compounds induced morphological changes characteristic of apoptosis including chromatin condensation and DNA fragmentation .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties:

  • Inhibition of Pathogenic Bacteria : Research indicates that certain triazole compounds can effectively inhibit the growth of pathogenic bacteria, potentially serving as alternatives to traditional antibiotics .

Case Studies

StudyCompound TestedCell LineResult
15-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-triazoleK562 (leukemia)Induced apoptosis and reduced viability
2N-(4-thiocyanatophenyl)-triazole derivativesVarious cancer linesComparable potency to doxorubicin
3Triazole derivativesGram-positive bacteriaSignificant inhibition observed

Research Findings

Research has consistently shown that triazoles like the compound possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for drug development. Computer-aided drug design has indicated that these compounds can be optimized for enhanced therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

5-ethyl-1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJIHGBALBJCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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